3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a fused pyrrolopyridine ring system. Its chemical structure consists of an acetyl group (at position 3), a methoxy group (at position 4), and a methyl group (at position 1) attached to the pyrrolopyridine core. This compound exhibits potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C10H10N2O2 . The compound’s structure features a pyrrolopyridine ring fused with an acetyl and a methoxy group. For a visual representation, refer to the chemical structure .
Physical and Chemical Properties Analysis
Scientific Research Applications
Photochemical Behavior
- 3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine and related compounds exhibit interesting photochemical behaviors. For example, certain pyrrolo[3,2-b]pyridinones, when irradiated, produce dimeric products. This demonstrates the potential utility of these compounds in studies related to photochemistry and photophysics (Jones & Phipps, 1975).
Synthesis of Complex Heterocycles
- These compounds are instrumental in synthesizing complex heterocyclic structures, which are crucial in medicinal chemistry and drug development. For instance, they are used as intermediates in the synthesis of carbazole and quinoline derivatives, which are relevant to antitumor research (Morón et al., 1993).
Radioligand Preparation
- They serve as precursors in preparing radioligands for neuronal nicotinic acetylcholine receptors, highlighting their utility in neuropharmacological research (Kassiou et al., 1997).
Insecticidal Properties
- Derivatives of these compounds show potential insecticidal properties. Some pyridine derivatives exhibit significant activity against aphids, suggesting applications in agricultural pest control (Bakhite et al., 2014).
Kinetic Studies
- They are also used in kinetic studies, such as investigating the hydrolysis of related pyrrolo[3,4-c]pyridine compounds in aqueous solutions. These studies contribute valuable insights into the stability and reactivity of these molecules (Muszalska, 2004).
Novel Synthesis Pathways
- Research on these compounds has led to the discovery of novel synthetic routes for various fused heterocycles, which is significant in the exploration of new therapeutic agents (Bencková & Krutošíková, 1997).
Antitumor Research
- These compounds are explored in the context of antitumor research. For example, derivatives have been synthesized as potential intermediates for mitomycin, a chemotherapeutic agent (Kametani et al., 1980).
Properties
IUPAC Name |
1-(4-methoxy-1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(14)8-6-13(2)11-10(8)9(15-3)4-5-12-11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNYYCFLYJGJTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=NC=CC(=C12)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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